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Introduction
(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for detecting

caspase activity in cultured cells. Caspases, a family of cysteine-aspartic proteases, play a

critical role in the execution phase of apoptosis (programmed cell death). This substrate, a

bisamide derivative of rhodamine 110, is essentially non-fluorescent until cleaved by active

caspases. The enzymatic cleavage of the aspartate residues releases the highly fluorescent

rhodamine 110, providing a robust and quantifiable measure of apoptosis. This application note

provides detailed protocols for using (Asp)2-Rhodamine 110 to stain cultured cells and

quantify caspase activity, a key biomarker in drug discovery and toxicology studies.

The underlying principle of this assay is the enzymatic conversion of a non-fluorescent

substrate into a fluorescent product.[1] (Asp)2-Rhodamine 110 consists of two aspartic acid

residues linked to the amino groups of rhodamine 110. In this state, the fluorescence of the

rhodamine 110 molecule is quenched. Upon induction of apoptosis, active caspases,

particularly caspase-3, recognize and cleave the peptide bonds at the aspartate residues.[2][3]

This two-step cleavage process first yields a fluorescent monoamide intermediate and then the

highly fluorescent rhodamine 110.[1][3] The resulting increase in fluorescence intensity is

directly proportional to the amount of active caspase in the cell lysate or intact cell population.
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The following table summarizes the key quantitative parameters for (Asp)2-Rhodamine 110
and its fluorescent product, rhodamine 110. This data is essential for designing experiments

and setting up detection instrumentation.

Parameter
(Asp)2-Rhodamine
110 (Substrate)

Rhodamine 110
(Cleaved Product)

Reference

Excitation Maximum

(λex)
~485 nm ~496-498 nm [1][3][4]

Emission Maximum

(λem)
~535 nm ~520-529 nm [1][3][4][5][6]

Fluorescence State
Non-

fluorescent/Quenched
Highly Fluorescent [1]

Fluorescence

Increase upon

Cleavage

-

Significant increase;

cleavage of the first

peptide bond

increases

fluorescence by

approximately 3500-

fold.[5]

[3][5]

Molecular Weight
1515.44 g/mol (for (Z-

DEVD)2-Rh 110)
366.80 g/mol [4]

Solubility Soluble in DMSO Soluble in methanol [4]

Cell Permeability

Generally low, often

requires cell lysis or

specific formulations

for intact cells.

Can accumulate in

cells.[7]
[8]

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams

are provided.
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Caption: Caspase-3 activation pathway and substrate cleavage.

Experimental Workflow for Staining Cultured Cells
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Caption: General workflow for cell staining and analysis.
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Experimental Protocols
The following protocols provide a starting point for using (Asp)2-Rhodamine 110. Optimization

may be required for specific cell types and experimental conditions.

Protocol 1: Endpoint Assay in a 96-Well Plate Format
(for High-Throughput Screening)
This protocol is suitable for quantifying caspase activity in a cell population using a

fluorescence microplate reader.

Materials:

Cultured cells (adherent or suspension)

96-well clear-bottom black microplate

(Asp)2-Rhodamine 110 substrate (e.g., (Z-DEVD)2-Rhodamine 110)

DMSO

Cell Lysis Buffer (e.g., provided in a kit, or a buffer containing a non-ionic detergent like

Triton X-100)

Assay Buffer (e.g., HEPES or PIPES-based buffer at pH 7.2-7.4)

Apoptosis-inducing agent (positive control)

Caspase inhibitor (e.g., Ac-DEVD-CHO, as a negative control)[3]

Fluorescence microplate reader with appropriate filters (Excitation: ~485 nm, Emission: ~525

nm)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency

for adherent cells, or a recommended concentration for suspension cells, on the day of the

experiment.
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Induction of Apoptosis: Treat cells with the test compounds or an apoptosis-inducing agent

(e.g., staurosporine) for the desired time period. Include untreated cells as a negative

control.

Reagent Preparation:

Prepare a stock solution of (Asp)2-Rhodamine 110 in DMSO (e.g., 1 mg/mL). Store

aliquots at -20°C, protected from light. Stock solutions are typically stable for up to 3

months.

On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final

working concentration (typically in the low micromolar range).

Cell Lysis (Required for this endpoint assay):

Carefully remove the culture medium.

Add Cell Lysis Buffer to each well and incubate according to the manufacturer's

instructions to ensure complete cell lysis.

Staining:

Add the (Asp)2-Rhodamine 110 working solution to each well containing the cell lysate.

Incubate the plate at 37°C for 30-60 minutes, protected from light.

Data Acquisition:

Measure the fluorescence intensity using a microplate reader with excitation set to ~485

nm and emission to ~525 nm.

For quantitative analysis, a standard curve can be generated using known concentrations

of free rhodamine 110.[3]

Protocol 2: Analysis of Intact Cells by Flow Cytometry
This protocol allows for the quantification of caspase activity on a single-cell level. Note that cell

permeability of the substrate can be a limiting factor, and specific formulations of (Asp)2-
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Rhodamine 110 designed for live-cell imaging may be required.[8]

Materials:

Cultured cells (suspension or trypsinized adherent cells)

(Asp)2-Rhodamine 110 substrate suitable for live-cell analysis

FACS tubes

FACS buffer (e.g., PBS with 1-2% FBS)

Flow cytometer with a 488 nm laser for excitation

Procedure:

Cell Preparation:

Induce apoptosis in your cell culture as described in Protocol 1.

Harvest the cells. For adherent cells, gently trypsinize and collect the cells.

Wash the cells once with ice-cold PBS.

Resuspend the cells in FACS buffer at a concentration of approximately 1 x 10^6 cells/mL.

Staining:

Add the (Asp)2-Rhodamine 110 working solution to the cell suspension.

Incubate for 30-60 minutes at 37°C, protected from light.

Washing:

Wash the cells once with FACS buffer to remove excess reagent.

Resuspend the cells in an appropriate volume of FACS buffer for analysis.

Data Acquisition:
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Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the

emission in the appropriate channel (typically FITC or a similar green channel).

Use unstained and positive control (apoptosis-induced) cell populations to set the gates

for analysis.

Protocol 3: Qualitative Analysis by Fluorescence
Microscopy
This protocol is for visualizing caspase activity within individual cells.

Materials:

Cells cultured on glass coverslips or in imaging-grade multi-well plates

(Asp)2-Rhodamine 110 substrate

PBS

Fixative (e.g., 4% paraformaldehyde in PBS) - Optional, for endpoint imaging.

Mounting medium

Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)

Procedure:

Cell Culture and Treatment:

Grow cells on a suitable imaging surface.

Induce apoptosis as required for your experiment.

Staining:

Remove the culture medium and wash the cells gently with pre-warmed PBS.

Add the (Asp)2-Rhodamine 110 working solution and incubate at 37°C for 30-60 minutes.
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Washing:

Gently wash the cells two to three times with PBS to reduce background fluorescence.

Imaging:

Live-Cell Imaging: Immediately image the cells using a fluorescence microscope.

Fixed-Cell Imaging (Optional): After washing, fix the cells with 4% paraformaldehyde for

10-15 minutes at room temperature. Wash again with PBS, mount the coverslip with

mounting medium, and then image.

Applications in Drug Development
The (Asp)2-Rhodamine 110 assay is a valuable tool in various stages of drug development:

High-Throughput Screening (HTS): The microplate-based assay is readily adaptable for HTS

to identify compounds that induce or inhibit apoptosis.[3]

Mechanism of Action Studies: Determining whether a drug candidate induces cell death via

apoptosis.

Toxicology and Safety Assessment: Evaluating the pro-apoptotic potential of new chemical

entities on various cell types.

Efficacy Studies for Anti-Cancer Drugs: Assessing the effectiveness of chemotherapeutic

agents that are designed to trigger apoptosis in cancer cells.

Conclusion
(Asp)2-Rhodamine 110 is a robust and sensitive tool for the detection and quantification of

caspase activity, a hallmark of apoptosis. The protocols and data provided in this application

note offer a comprehensive guide for researchers in academia and the pharmaceutical industry

to effectively utilize this reagent in their studies of programmed cell death. Careful optimization

of staining conditions for specific cell types and experimental setups will ensure reliable and

reproducible results.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://biotium.com/product/caspase-3-devd-r110-fluorometric-hts-assay-kit/
https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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